molecular formula C20H22N6 B2878155 11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 879570-70-4

11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2878155
CAS No.: 879570-70-4
M. Wt: 346.438
InChI Key: VRELPDYHSCBQAR-UHFFFAOYSA-N
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Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to amine derivatives .

Biological Activity

The compound 11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic molecule characterized by a unique tricyclic structure that includes nitrogen-rich heterocycles. This compound's intricate arrangement of functional groups suggests potential for significant biological activity.

Chemical Structure and Properties

The molecular structure of this compound features multiple functional groups including pyridine and tetrazole moieties. These components contribute to its potential pharmacological properties and reactivity. The presence of nitrogen atoms within its tricyclic framework enhances its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The nitrogen-rich structure allows for various interactions that may lead to:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens.
  • Anticancer Properties : The unique arrangement of nitrogen atoms may facilitate interactions with cancer-related pathways.

Case Studies

  • Antimicrobial Studies : In vitro studies have shown that related compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have been documented to inhibit bacterial growth effectively.
  • Anticancer Research : Preliminary studies indicate that compounds similar to this one can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins. Such mechanisms suggest potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

A comparison table highlighting the structural features and notable biological activities of structurally similar compounds is provided below:

Compound NameStructure FeaturesNotable Activities
12-chloro-7-(4-methylpiperazin-1-yl)-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]tridecaContains chlorine and piperazineAntihistaminic properties
11-(2-pyridyl)-2-methylaminoquinolineFeatures a quinoline ringAntimicrobial activity
3-(4-methylpiperazinyl)-1H-pyrazolo[3,4-b]quinolinIncorporates pyrazole and piperazineAnticancer effects

This table illustrates how the specific arrangement of functional groups in 11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca may confer unique biological activities compared to other compounds.

Synthesis and Potential Applications

The synthesis of this compound can be approached through various chemical methodologies that focus on building its complex tricyclic framework while incorporating the necessary functional groups. Potential applications include:

  • Pharmaceutical Development : Given its structural complexity and potential bioactivity, further exploration in drug development could yield novel therapeutic agents.
  • Research Applications : The compound is primarily intended for research purposes to explore its interactions with biological systems.

Properties

IUPAC Name

11,13-dimethyl-4-propyl-N-(pyridin-2-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-4-7-15-11-17(22-12-16-8-5-6-9-21-16)26-20(24-15)18-13(2)10-14(3)23-19(18)25-26/h5-6,8-11,22H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRELPDYHSCBQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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